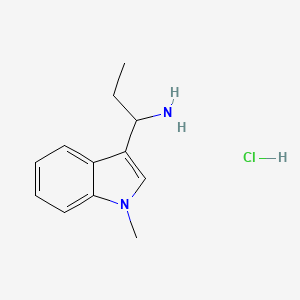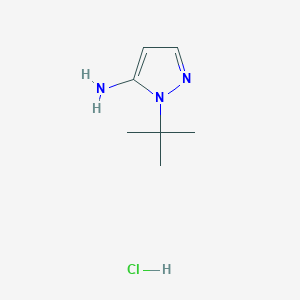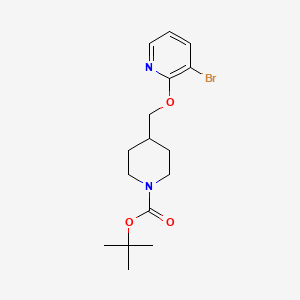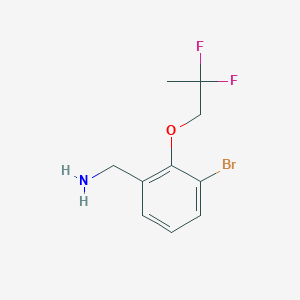
3-フルオロ-4-(トリフルオロメチル)ピコリン酸
説明
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves a series of reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is characterized by the presence of a pyridine ring with a trifluoromethyl group at the 4-position, a carboxylic acid group at the 2-position, and a fluorine atom at the 3-position .科学的研究の応用
農薬産業
この化合物は、農薬の合成、特に作物保護のための有効成分における主要な構造モチーフとして利用されます。 その誘導体は、作物を害虫から守り、農業生産性を高めるために使用されます .
製薬産業
「3-フルオロ-4-(トリフルオロメチル)ピコリン酸」の誘導体は、創薬に役割を果たしています。 例えば、細胞の増殖、アポトーシス、およびその他の重要なプロセスに不可欠な脂質キナーゼに影響を与える化合物の合成に関与しています .
抗がん研究
研究者は、この化合物をリガンドとして含むレニウム(I)トリカルボニル錯体の抗がん活性を探求してきました。 これらの研究は、新しい抗がん剤を開発するための継続的な取り組みの一部です .
材料科学
作用機序
Target of Action
3-Fluoro-4-(trifluoromethyl)picolinic acid, also known as 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid, is a derivative of pyridinecarboxylic acid . The primary targets of this compound are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, and it can affect normal cell homeostatic functions .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . Zinc is an essential trace element that is crucial for numerous biological processes, including enzymatic reactions, protein structure, and cell signaling pathways .
Pharmacokinetics
The compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan
Result of Action
The molecular and cellular effects of 3-Fluoro-4-(trifluoromethyl)picolinic acid’s action are primarily related to its inhibitory effect on ZFPs. By disrupting the function of these proteins, the compound can inhibit viral replication and packaging, and potentially affect normal cell homeostatic functions .
将来の方向性
生化学分析
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining the integrity of bacterial DNA . Additionally, it has been observed to interact with bovine serum albumin and calf thymus DNA through hydrogen bonding and van der Waals forces . These interactions highlight the compound’s potential as an antimicrobial agent and its utility in studying protein-DNA interactions.
Cellular Effects
The effects of 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by binding to key enzymes and proteins involved in these processes. The compound’s ability to modulate these cellular functions makes it a valuable tool for studying immune responses and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV by forming stable complexes through hydrogen bonding and van der Waals interactions . These interactions disrupt the normal function of these enzymes, leading to the inhibition of bacterial DNA replication and transcription. Additionally, the compound’s ability to bind to proteins such as bovine serum albumin further elucidates its mechanism of action in modulating protein function.
Metabolic Pathways
3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as DNA gyrase and topoisomerase IV highlight its role in modulating DNA replication and transcription processes . Additionally, its effects on metabolic pathways can influence cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to bind to proteins such as bovine serum albumin facilitates its distribution and localization within various cellular compartments . These interactions can influence the compound’s accumulation and activity in different tissues, highlighting the importance of understanding its transport mechanisms for therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with DNA and proteins suggest its localization within the nucleus and other subcellular structures involved in DNA replication and transcription . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZNWQTTCVVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)


![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)

![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)

![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
